molecular formula C9H8N2O B12876561 3-Phenylisoxazol-5(4H)-imine CAS No. 90417-07-5

3-Phenylisoxazol-5(4H)-imine

Cat. No.: B12876561
CAS No.: 90417-07-5
M. Wt: 160.17 g/mol
InChI Key: CQNLZEPTUMMAHE-UHFFFAOYSA-N
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Description

3-Phenylisoxazol-5(4H)-imine is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazol-5(4H)-imine typically involves the cyclization of appropriate precursors. One common method is the three-component reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and an aryl aldehyde. This reaction is often catalyzed by various agents such as L-valine, zinc oxide nanoparticles, or modified β-cyclodextrin . The reaction conditions usually involve refluxing in ethanol or water, and the products are obtained in good to excellent yields.

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs scalable and environmentally friendly methods. Catalysts like immobilized copper (I) in metformin-functionalized β-cyclodextrin have been used to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazol-5(4H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products: The major products formed from these reactions include oximes, amines, and substituted isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylisoxazol-5(4H)-imine involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may act as an inhibitor of histone deacetylase (HDAC), leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Uniqueness: 3-Phenylisoxazol-5(4H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

90417-07-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-phenyl-4H-1,2-oxazol-5-imine

InChI

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

CQNLZEPTUMMAHE-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1=N)C2=CC=CC=C2

Origin of Product

United States

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